molecular formula C20H24N2O4S B2516141 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide CAS No. 921787-10-2

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2516141
CAS No.: 921787-10-2
M. Wt: 388.48
InChI Key: SJXAYEBXGSAQBM-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide (CAS 921787-10-2) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with ethoxy, methyl, and dimethyl groups, coupled to a 1-ethyl-2-oxoindolin-5-yl moiety.

Properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(11-15(18)12-19(22)23)21-27(24,25)17-9-13(3)20(26-6-2)14(4)10-17/h7-11,21H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXAYEBXGSAQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the indolinone core, followed by the introduction of the ethoxy group and the sulfonamide moiety. Common reagents used in these reactions include ethyl iodide, sodium hydride, and sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents under anhydrous conditions.

    Substitution: Amines or thiols; reactions may require catalysts or elevated temperatures to proceed efficiently.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name (CAS) Benzenesulfonamide Substituents Indolinone/Other Core Substituents Molecular Weight (g/mol)
4-Ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide (921787-10-2) 4-ethoxy, 3,5-dimethyl 1-ethyl ~434.5 (estimated)
N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide (921557-85-9) m-tolylmethanesulfonamide 1-ethyl ~384.4 (estimated)
4-Ethoxy-N-(1-(2-methoxyethyl)-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide () 4-ethoxy, 3,5-dimethyl 1-(2-methoxyethyl) tetrahydroquinolin ~462.5 (estimated)
N-(3,3-dimethyl-4-oxo-5-propyl-tetrahydrobenzooxazepin-8-yl)cyclohexanesulfonamide () Cyclohexanesulfonamide 3,3-dimethyl-4-oxo-5-propyl benzooxazepin ~450.6 (estimated)

Key Observations :

  • Substituent Effects on Bioactivity : The ethoxy and dimethyl groups in the benzenesulfonamide moiety (921787-10-2) may enhance hydrophobicity and steric bulk compared to simpler sulfonamides like 921557-85-9, which lacks these groups. This could influence binding to hydrophobic enzyme pockets or improve metabolic stability .
  • Similarly, benzooxazepin-based analogs () may exhibit distinct pharmacokinetic profiles due to their oxygen-rich heterocycles .

Biological Activity

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide is a synthetic compound that has recently attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides that are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S and has a molecular weight of approximately 354.43 g/mol. The structural components include an ethoxy group, an indolinone moiety, and a sulfonamide functional group.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It can bind to receptor sites on cell membranes, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of the indolinone structure may contribute to its antioxidant properties by scavenging free radicals.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indolinone derivatives can induce apoptosis in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)10Apoptosis induction
Ethyl 2-amino-6-bromo-4H-chromeneCCRF-CEM (Leukemia)5Synergistic effect with chemotherapy

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays against bacterial strains. The results indicate promising activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of the compound against drug-resistant cancer cells. The results demonstrated that the compound selectively induced apoptosis in resistant cells while sparing normal cells, highlighting its potential as a targeted therapy .
  • Antimicrobial Testing : In another study, the compound was tested against a panel of pathogenic bacteria. It exhibited significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathways involve phase I and phase II reactions, leading to various metabolites that may also possess biological activity.

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